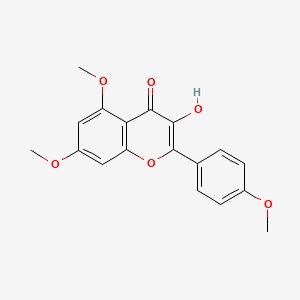

Kaempferol 5,7,4'-trimethyl ether

Vue d'ensemble

Description

Kaempferol 5,7,4’-trimethyl ether, also known as 4’,5,7-trimethoxyflavonol, is a naturally occurring flavonoid compound. It is a derivative of kaempferol, a well-known flavonoid found in various plants. The molecular formula of Kaempferol 5,7,4’-trimethyl ether is C18H16O6, and it has a molecular weight of 328.32 g/mol . This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Kaempferol 5,7,4’-trimethyl ether can be synthesized through the methylation of kaempferol. The process involves the reaction of kaempferol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of Kaempferol 5,7,4’-trimethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The phenolic hydroxyl group at position 3 and the conjugated aromatic system drive oxidation processes:

-

Autoxidation : The compound undergoes oxidation in the presence of oxygen or reactive oxygen species (ROS), forming quinone-like intermediates. This reaction is critical for its antioxidant activity, as it neutralizes free radicals via hydrogen atom donation .

-

Enzymatic Oxidation : In biological systems, peroxidases or cytochrome P450 enzymes catalyze oxidation, generating metabolites that modulate cellular pathways .

Key Mechanism :

This property underpins its therapeutic potential in mitigating oxidative stress .

Hydrolysis and Demethylation

The methoxy groups at positions 5,7, and 4' are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Refluxing with hydrobromic acid (HBr) or boron tribromide (BBr₃) removes methyl groups, regenerating hydroxyl substituents .

-

Biological Demethylation : In vivo, cytochrome P450 enzymes selectively demethylate methoxy groups, producing bioactive metabolites .

Example Reaction :

This reversibility allows tailored modifications for drug development .

Esterification and Etherification

The hydroxyl group at position 3 serves as a reactive site for further derivatization:

-

Ester Formation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield esters, enhancing lipophilicity for pharmacological applications .

-

Glycosylation : Forms glycosides (e.g., 3-O-glucosides) via Koenigs-Knorr reactions, improving water solubility .

Applications :

Antioxidant Activity and Radical Scavenging

The compound’s redox activity is central to its biological effects:

| Mechanism | Target | Outcome |

|---|---|---|

| Hydrogen atom transfer (HAT) | ROS (e.g., - OH) | Neutralization via phenolic hydroxyl |

| Single-electron transfer (SET) | Lipid peroxides | Chelation of pro-oxidant metals |

Studies report an IC₅₀ of 187.28 ± 1.82 μg/mL in DPPH assays, highlighting potent radical scavenging .

Structural Influence on Reactivity

The substitution pattern directs electrophilic attack:

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| 3-OH | High (nucleophilic) | Esterification, glycosylation |

| 5/7-OCH₃ | Moderate (EDG) | Oxidation, demethylation |

| 4'-OCH₃ | Low (steric hindrance) | Limited participation |

Applications De Recherche Scientifique

Introduction to Kaempferol 5,7,4'-trimethyl ether

This compound (K5,7,4'-TME) is a naturally occurring flavonoid, specifically a trimethyl ether derivative of kaempferol. Characterized by its phenolic structure, it exhibits significant biological activities that make it a subject of interest in various scientific fields. This compound is primarily sourced from plants such as Dodonaea viscosa and Aegle marmelos, and is also present in other species including Camellia sinensis (tea) and Crocus sativus (saffron) .

Structure Characteristics

K5,7,4'-TME features a chromen-4-one backbone with three methoxy groups at positions 5, 7, and 4', which contribute to its reactivity and biological properties. The presence of hydroxyl groups enhances its antioxidant capabilities .

Antioxidant Properties

K5,7,4'-TME has demonstrated potent antioxidant activity. Its ability to scavenge free radicals makes it valuable in preventing oxidative stress-related diseases . The antioxidant mechanism primarily involves the donation of hydrogen atoms to free radicals, thereby stabilizing them.

Anti-Cancer Activity

Research indicates that K5,7,4'-TME possesses anti-cancer properties by modulating various signaling pathways involved in cancer progression. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth through mechanisms such as:

- Inhibition of angiogenesis : Preventing the formation of new blood vessels that supply tumors.

- Cell cycle regulation : Arresting cancer cell proliferation .

Antimicrobial Effects

K5,7,4'-TME exhibits antimicrobial properties against a range of pathogens. Studies have highlighted its effectiveness against:

- Bacteria : Effective against strains such as Escherichia coli and Staphylococcus aureus, where it disrupts bacterial cell membranes and inhibits DNA gyrase activity .

- Fungi and Protozoa : Demonstrated antifungal and antiprotozoal activities, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases .

Case Study 1: Cancer Treatment

A study investigated the effects of K5,7,4'-TME on breast cancer cells. Results indicated that treatment led to significant apoptosis and reduced cell viability compared to untreated controls. The compound's ability to downregulate key oncogenes was particularly noted.

Case Study 2: Antimicrobial Efficacy

In another study focusing on K5,7,4'-TME's antibacterial properties, researchers tested various concentrations against multi-drug resistant bacteria. The findings revealed that K5,7,4'-TME not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.

Summary of Applications

| Application Area | Description | Evidence/Case Studies |

|---|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress-related diseases | Demonstrated in multiple studies |

| Anti-cancer | Induces apoptosis; inhibits angiogenesis; regulates cell cycle | Significant effects observed in breast cancer cells |

| Antimicrobial | Effective against bacteria (e.g., E. coli, S. aureus), fungi, protozoa | Enhanced efficacy noted in combination therapies |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces inflammation | Supported by various preclinical studies |

Mécanisme D'action

The mechanism of action of Kaempferol 5,7,4’-trimethyl ether involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways.

Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by modulating pathways such as PI3K/AKT, STAT3, and NF-κB.

Comparaison Avec Des Composés Similaires

Kaempferol 5,7,4’-trimethyl ether is unique due to its specific methylation pattern, which enhances its biological activity compared to other flavonoids. Similar compounds include:

Kaempferol: The parent compound with hydroxyl groups instead of methoxy groups.

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Myricetin: A flavonoid with additional hydroxyl groups, leading to different biological activities.

Kaempferol 5,7,4’-trimethyl ether stands out due to its enhanced stability and bioavailability, making it a valuable compound for research and therapeutic applications .

Activité Biologique

Kaempferol 5,7,4'-trimethyl ether is a flavonoid derivative known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various health conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

This compound is a naturally occurring flavonoid that serves as a versatile building block in chemical synthesis. Its unique structural features allow it to enhance the biological activity of target molecules. The compound can be synthesized through various chemical transformations, which enable the introduction of specific functionalities to improve its therapeutic potential .

Antioxidant Activity

One of the prominent biological activities of this compound is its antioxidant capacity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. Research has shown that flavonoids, including kaempferol derivatives, exhibit significant antioxidant properties.

Table 1: Antioxidant Activity of Kaempferol Derivatives

| Compound | IC50 (µg/mL) | Assay Type |

|---|---|---|

| This compound | Not specified | Not specified |

| Kaempferol 7,4'-dimethyl ether | 187.28 ± 1.82 | DPPH assay |

| Ethanol extract from Hedychium | 34.18 ± 0.97 | ABTS assay |

The antioxidant activity of kaempferol derivatives has been evaluated using different assays such as DPPH and ABTS. For instance, an ethanolic extract containing kaempferol showed an IC50 value of 34.18 μg/mL in the ABTS assay .

Anti-inflammatory Properties

This compound also exhibits promising anti-inflammatory effects. Flavonoids are known to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. Studies indicate that kaempferol can inhibit the expression of inflammatory mediators and enzymes involved in inflammation.

Anticancer Activity

Extensive research highlights the anticancer properties of kaempferol derivatives. Kaempferol has been shown to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Cycle Progression : Kaempferol inhibits cell cycle transition points (e.g., G0/G1 and G2/M) in various cancer types .

- Modulation of Signaling Pathways : It affects multiple signaling pathways related to cancer growth and metastasis.

Case Study: Breast Cancer

In breast cancer models, kaempferol has demonstrated the ability to inhibit estrogen receptor expression and induce apoptosis through activation of apoptosis-related signaling pathways . This suggests that kaempferol could be a valuable candidate for developing novel anticancer therapies.

Antimicrobial Properties

Kaempferol derivatives also exhibit antimicrobial activities against various pathogens. Research indicates that these compounds can inhibit both bacterial and fungal growth:

- Bacterial Inhibition : Kaempferol has shown activity against pathogens such as Proteus spp. and Vibrio cholerae.

- Fungal Inhibition : The compound has demonstrated antifungal properties against several fungal strains .

Other Therapeutic Applications

Beyond its antioxidant and anticancer properties, kaempferol also exhibits:

Propriétés

IUPAC Name |

3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPXJCVFCJANKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.